Lipoxygenase Inhibition Enabled by 2-Isopropyl Substitution
2-Isopropyl-5-oxohexanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the closest unsubstituted analog, 5-oxohexanoic acid (glurate; CAS 3128-06-1), is documented as an acylating agent used in antiviral compound development with no reported lipoxygenase inhibitory activity . The presence of the 2-isopropyl group is therefore essential for conferring lipoxygenase-targeting pharmacological activity, making simple substitution with the parent 5-oxohexanoic acid invalid for any study involving arachidonic acid cascade modulation.
| Evidence Dimension | Lipoxygenase inhibition (qualitative classification) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor |
| Comparator Or Baseline | 5-Oxohexanoic acid (glurate, CAS 3128-06-1): No documented lipoxygenase inhibitory activity |
| Quantified Difference | Qualitatively distinct activity profile |
| Conditions | Pharmacological classification based on MeSH annotation and vendor documentation |
Why This Matters
Procurement decisions for arachidonic acid pathway studies or anti-inflammatory screening campaigns require 2-isopropyl-5-oxohexanoic acid specifically; unsubstituted 5-oxohexanoic acid lacks the requisite target engagement and would yield negative or misleading results.
- [1] Medical University of Lublin. MeSH Concept: 2-Isopropyl-5-oxohexanoic acid. MeSH-M0014961. View Source
